4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one
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Overview
Description
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid, to obtain 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound aim to reduce preparation costs and enable large-scale synthesis. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation methods has also been explored to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various functionalized derivatives.
Scientific Research Applications
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects or industrial applications .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Another trifluoromethyl-containing compound with applications in agrochemicals and pharmaceuticals.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Used as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs.
Uniqueness
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and phenyl groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
921932-62-9 |
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Molecular Formula |
C17H15F3O |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H15F3O/c1-12-7-5-6-10-14(12)15(17(18,19)20)11-16(21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChI Key |
LGWGCSVAJCFHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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